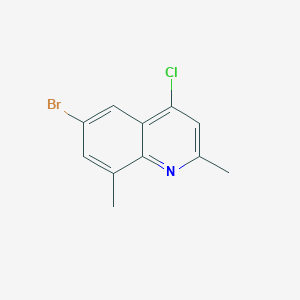

6-Bromo-4-chloro-2,8-dimethylquinoline

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted quinoline derivatives. The official IUPAC name is this compound, which accurately reflects the positions and nature of all substituents on the bicyclic ring system. This naming system clearly indicates the presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and methyl groups at both the 2-position and 8-position of the quinoline backbone. The compound is registered under Chemical Abstracts Service number 1153002-90-4, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₁₁H₉BrClN represents the elemental composition of this compound, indicating eleven carbon atoms, nine hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The molecular weight has been calculated as 270.55 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. The presence of two halogen atoms significantly contributes to the overall molecular weight, with bromine contributing approximately 79.90 atomic mass units and chlorine contributing 35.45 atomic mass units. The structural formula can be represented using the SMILES notation as CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br, which provides a text-based representation of the molecular connectivity.

The InChI representation for this compound is InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3, offering a standardized format for chemical structure representation that facilitates database searches and computational analysis. The corresponding InChI Key YJTIVPXNBMXIJP-UHFFFAOYSA-N serves as a hashed version of the full InChI string, providing a more compact identifier while maintaining uniqueness. These molecular descriptors are essential for computational chemistry applications and automated structure-activity relationship studies.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of halogenated quinoline derivatives, including compounds structurally related to this compound, has provided valuable insights into solid-state molecular arrangements and intermolecular interactions. Single crystal X-ray diffraction studies of related halogenated quinoline compounds have demonstrated that the quinoline ring system maintains planarity with deviations typically less than 0.04 Ångströms from ideal planarity. The presence of halogen substituents introduces specific intermolecular interactions that influence crystal packing arrangements and molecular conformations in the solid state.

Studies on structurally similar compounds have revealed that halogen atoms, particularly bromine and chlorine, participate in various intermolecular interactions including halogen-π interactions and halogen-halogen contacts. These interactions play crucial roles in determining crystal structure stability and molecular orientation within the crystal lattice. The π-stacking interactions between quinoline ring systems have been identified as primary structure-forming forces in crystals of halogenated quinoline derivatives, with typical π-π distances ranging between 3.3 and 3.8 Ångströms. The presence of electron-withdrawing halogen substituents enhances the electron-deficient nature of the aromatic system, promoting favorable π-π interactions with electron-rich aromatic species.

Research on halogenated N-methylquinoline-2-ones has shown that bromine atoms can form specific Br…π interactions with aromatic ring systems, with interaction distances typically ranging from 3.5 to 4.0 Ångströms. These interactions significantly influence the lateral shift in π-stacked molecular arrangements, causing noticeable changes in intra-stack molecular packing compared to non-halogenated analogs. The conformational preferences of methyl substituents at positions 2 and 8 are influenced by steric interactions with adjacent atoms and contribute to the overall molecular geometry and crystal packing efficiency.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Related quinoline derivatives have shown characteristic chemical shifts that can be used to identify specific structural features and substitution patterns. The aromatic protons in halogenated quinoline compounds typically appear in the downfield region between 7.0 and 8.5 parts per million in proton nuclear magnetic resonance spectra, with specific chemical shifts depending on the electronic effects of substituents and their positions on the ring system.

The methyl group protons at positions 2 and 8 are expected to exhibit characteristic chemical shifts in the aliphatic region, typically appearing between 2.2 and 2.8 parts per million. The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through identification of aromatic carbon signals, which typically appear between 110 and 160 parts per million depending on their electronic environment and proximity to heteroatoms or halogen substituents. The presence of bromine and chlorine substituents causes significant downfield shifts in the chemical shifts of adjacent carbon atoms due to their electron-withdrawing effects.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features in this compound. The aromatic carbon-carbon stretching vibrations typically appear in the range of 1450-1650 wavenumbers, while carbon-hydrogen stretching vibrations of aromatic protons are observed around 3000-3100 wavenumbers. The carbon-nitrogen stretching vibrations characteristic of the quinoline ring system are typically observed between 1500 and 1600 wavenumbers. The presence of halogen substituents can influence the intensity and position of these absorption bands due to changes in bond polarities and vibrational coupling effects.

Ultraviolet-visible spectroscopy of halogenated quinoline derivatives typically shows absorption maxima in the range of 250-350 nanometers, corresponding to π→π* electronic transitions within the aromatic ring system. The presence of halogen substituents, particularly at positions 4 and 6, can cause bathochromic shifts in the absorption spectra due to extended conjugation and increased electron delocalization. Studies on related halogenated quinoline-malononitrile derivatives have demonstrated that halogen substitution results in red-shifted absorptions compared to non-halogenated analogs, with the degree of shift depending on the nature and position of the halogen substituents. The electronic absorption characteristics are important for understanding photophysical properties and potential applications in fluorescence-based detection methods.

Comparative Analysis with Related Halogenated Quinoline Derivatives

The structural comparison of this compound with related halogenated quinoline isomers reveals important insights into the effects of substitution patterns on molecular properties and chemical behavior. Three closely related isomers have been identified in chemical databases: 6-bromo-4-chloro-3,8-dimethylquinoline, 6-bromo-4-chloro-2,3-dimethylquinoline, and the target compound this compound. All three compounds share the same molecular formula C₁₁H₉BrClN and molecular weight of 270.55 grams per mole, but differ in the positions of methyl substituents, leading to distinct structural and potentially different chemical properties.

| Compound | Methyl Positions | SMILES Notation | InChI Key |

|---|---|---|---|

| This compound | 2,8 | CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br | YJTIVPXNBMXIJP-UHFFFAOYSA-N |

| 6-bromo-4-chloro-3,8-dimethylquinoline | 3,8 | CC1=CC(=CC2=C(C(=CN=C12)C)Cl)Br | NXTALWRGOIECPD-UHFFFAOYSA-N |

| 6-bromo-4-chloro-2,3-dimethylquinoline | 2,3 | CC1=C(N=C2C=CC(=CC2=C1Cl)Br)C | SZHHYOXKPQQPNS-UHFFFAOYSA-N |

The positional isomerism observed in these compounds significantly affects their electronic properties and steric environments around the nitrogen atom and halogen substituents. The 2,8-dimethyl substitution pattern in the target compound places methyl groups in positions that minimize steric hindrance while providing electronic stabilization through hyperconjugation effects. In contrast, the 2,3-dimethyl isomer exhibits adjacent methyl groups that may introduce additional steric strain and alter the planarity of the quinoline ring system.

Comparative analysis with 4-chloro-6,8-dimethylquinoline, which lacks the bromine substituent, demonstrates the specific effects of halogen substitution on molecular properties. The presence of both bromine and chlorine atoms in positions 6 and 4, respectively, creates a highly electronegative environment that significantly influences the electronic distribution within the quinoline ring system. This dual halogen substitution pattern enhances the electron-deficient character of the aromatic system, potentially affecting reactivity patterns and intermolecular interactions compared to mono-halogenated or non-halogenated analogs.

Properties

IUPAC Name |

6-bromo-4-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTIVPXNBMXIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656296 | |

| Record name | 6-Bromo-4-chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153002-90-4 | |

| Record name | 6-Bromo-4-chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1153002-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization-Based Approaches

Multiple methods use substituted anilines (notably 4-bromoaniline) with various carbonyl-containing reagents to form the quinoline core:

Route A: Starting from ethyl propiolate and 4-bromoaniline in methanol, followed by cyclization in diphenyl ether (Ph2O) at high temperature (~280 °C). This method leads to the quinoline skeleton with bromine substitution.

Route B: Using triethyl orthoformate, Meldrum's acid, and 4-bromoaniline stirred and refluxed in ethanol to form an intermediate 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is then cyclized in diphenyl ether at ~220 °C.

Route C: Employing ethyl 3,3-diethoxypropanoate and 4-bromoaniline, cyclized in diphenyl ether at 230 °C to yield the quinoline intermediate.

Route D: Using diethyl 2-(ethoxy methylene)malonate and 4-bromoaniline.

Route E: Starting from ethoxyethene, diethyl malonate, and 4-bromoaniline.

These methods highlight the versatility of starting materials and the critical role of high-temperature cyclization in diphenyl ether to form the quinoline core bearing bromine at position 6.

Methylation at 2 and 8 Positions

While the detailed methylation steps for 2,8-dimethyl substitution are less frequently described explicitly in the literature, standard methylation techniques on quinoline derivatives involve:

Use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions targeting the 2 and 8 positions, which are activated due to the electronic nature of the quinoline ring.

Alternatively, methyl groups can be introduced through the choice of methylated starting materials or intermediates during the initial cyclization steps.

Optimized Synthetic Method Example

A representative optimized method for synthesizing 6-bromo-4-chloroquinoline (a key intermediate) includes:

This method was optimized by adjusting temperature (lowering to 190 °C in some steps) and eliminating external solvents during initial reactions to enhance yield and reduce reaction time.

Data Table: Summary of Key Reaction Conditions and Yields

| Synthetic Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Cyclization (Route B) | Triethyl orthoformate, Meldrum’s acid, 4-bromoaniline, reflux in ethanol, then Ph2O heating | 220-230 | 15-180 min | ~90-94 | Formation of quinoline intermediate |

| Chlorination | POCl3, reflux | ~100-110 | 1 hour | 93.8 | Conversion to 6-bromo-4-chloroquinoline |

| Methylation | (Literature inferred) Methyl iodide/base or methylated precursors | Variable | Variable | Not explicitly reported | Typically post-quinoline formation |

Research Findings and Notes

The synthetic routes emphasize the importance of controlling reaction temperature and solvent environment to maximize yield and purity.

The cyclization step in diphenyl ether at high temperatures is crucial for constructing the quinoline ring with the correct substitution pattern.

Chlorination with POCl3 is a well-established method to introduce the chlorine substituent at position 4, with yields consistently above 90%.

Optimization studies show that solvent-free or in situ solvent generation conditions can shorten reaction times and reduce impurities.

While iodination and other halogen substitutions have been extensively studied, the preparation of this compound specifically relies on these foundational methods with additional methylation steps tailored to introduce methyl groups at positions 2 and 8.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-2,8-dimethylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Quinone derivatives, such as 6-bromo-4-chloro-2,8-dimethylquinone.

Reduction: Reduced quinoline derivatives, such as this compound dihydrochloride.

Substitution: Substituted quinoline derivatives, such as this compound-3-ol.

Scientific Research Applications

Organic Synthesis

6-Bromo-4-chloro-2,8-dimethylquinoline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the formation of various derivatives through:

- Substitution Reactions: Replacement of halogen atoms with other functional groups.

- Oxidation and Reduction Reactions: Transforming the compound into carboxylic acids or dehalogenated derivatives.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate due to its biological activities:

- Antimicrobial Activity: Studies indicate that it can inhibit the growth of various pathogens.

- Anticancer Properties: Research shows that it may interfere with cellular processes critical for cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Biological Studies

Research has focused on the interaction of this compound with specific molecular targets:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways.

- Receptor Binding: Investigations into its binding affinity to receptors have shown promising results for therapeutic applications.

Industrial Applications

In addition to its research applications, this compound is utilized in:

- Dyes and Pigments Production: Its unique chemical structure contributes to color properties in various industrial products.

- Chemical Manufacturing: Acts as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

6-Bromo-4-chloro-2,8-dimethylquinoline is structurally similar to other halogenated quinolines, such as 6-bromo-2-chloro-4,8-dimethylquinoline and 7-bromo-4-chloro-2,8-dimethylquinoline. its unique substitution pattern and molecular weight distinguish it from these compounds. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring system contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

Key Observations :

- Halogen vs. Methyl Groups: Bromo and chloro substituents increase molecular weight and polarity compared to methyl groups. For example, this compound (256.53 g/mol) is heavier than 4,7-Dichloro-2,8-dimethylquinoline (226.10 g/mol) due to bromine’s higher atomic mass .

- Nitro Group Impact: The nitro group in 6-Bromo-4-chloro-3-nitroquinoline enhances electrophilicity, making it more reactive in substitution reactions than non-nitrated analogs .

- Positional Isomerism: 6-Bromo-2-chloro-4,8-dimethylquinoline (CAS 89446-46-8) differs in substituent positions (Cl at C2 vs. C4), which may alter steric interactions and biological target binding .

Biological Activity

6-Bromo-4-chloro-2,8-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.55 g/mol. The compound features bromine and chlorine substituents along with two methyl groups at the 2 and 8 positions of the quinoline ring, contributing to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards biological molecules, while the methyl groups influence its pharmacokinetic properties.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially disrupting metabolic pathways.

- Cell Proliferation : Research indicates that it may affect cell proliferation rates, inducing apoptosis in cancer cells.

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens, making it a candidate for further drug development .

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. -

Anticancer Properties :

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators . -

Antimalarial Activity :

Research indicated that derivatives of quinoline exhibit varying degrees of antimalarial activity. Specifically, compounds structurally similar to this compound were tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum, showing promising results with IC50 values comparable to established antimalarial drugs .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and chlorine substituents | Antimicrobial, anticancer |

| 4-Bromo-2-methylquinoline | Lacks chlorine; only one bromine | Moderate antimicrobial activity |

| 6-Bromo-2-chloroquinoline | Similar structure; fewer methyl groups | Lower anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-chloro-2,8-dimethylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and alkylation of quinoline precursors. For example, bromination at the 6-position can be achieved using (N-bromosuccinimide) under radical initiation, while chlorination at the 4-position may employ or . Methyl groups at positions 2 and 8 are introduced via Friedel-Crafts alkylation or nucleophilic substitution. Key factors include temperature control (e.g., avoiding over-bromination) and solvent selection (e.g., dichloromethane for halogen stability). Yield optimization often requires inert atmospheres (argon/nitrogen) to prevent side reactions. Purity is confirmed via HPLC or GC-MS, with typical yields ranging from 60–75% depending on stepwise efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl groups at 2 and 8, bromine/chlorine deshielding effects). Aromatic proton splitting patterns distinguish quinoline ring substitution.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, confirming halogen placement and steric effects from methyl groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (, MW 272.56 g/mol) and isotopic patterns (Br/Cl).

- Elemental Analysis : Confirms stoichiometry (e.g., Br:Cl ratio via combustion analysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for halogenated quinolines like this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected substitution patterns) often arise from competing electronic effects (e.g., bromine’s electron-withdrawing nature vs. methyl’s electron-donating). To address this:

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution (EAS) sites, comparing LUMO maps to experimental results.

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or -NMR (if fluorinated analogs are used).

- Isotopic Labeling : Trace halogen displacement pathways using or isotopes. Contradictions in catalytic cross-coupling (e.g., Suzuki-Miyaura) may require ligand screening (e.g., Pd(dcpf) for steric hindrance mitigation) .

Q. How do structural modifications (e.g., methyl groups, halogen placement) affect the biological activity of this compound?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 6-Bromo-4-chloro-8-fluoroquinoline ) in bioassays (e.g., antimicrobial MIC tests). Methyl groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility.

- Crystallographic Data : ORTEP-III visualizes steric clashes (e.g., methyl at C8 hindering target binding).

- QSAR Modeling : Use Molinspiration or MOE to correlate substituent parameters (Hammett σ, π-effects) with activity. For example, chloro at C4 may enhance DNA intercalation vs. bromo’s bulk .

Q. What computational approaches are used to predict the physicochemical properties of this compound, and how reliable are they?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in polar solvents (e.g., DMSO) using GROMACS, accounting for halogen-polar interactions.

- Docking Studies : AutoDock Vina models binding to targets (e.g., topoisomerase II) with halogen-bonding motifs.

- ADMET Prediction : SwissADME estimates bioavailability (%F) and toxicity (e.g., hERG inhibition). Validation requires experimental corroboration (e.g., microsomal stability assays). Reliability depends on force field accuracy and conformational sampling .

Methodological Challenges

Q. How can researchers optimize the crystallization of this compound for X-ray studies, given its hydrophobic substituents?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to balance polarity. Slow evaporation at 4°C promotes crystal growth.

- Additive Trials : Introduce co-crystallization agents (e.g., crown ethers) to stabilize π-stacking.

- Cryo-Crystallography : Flash-freezing in liquid nitrogen reduces thermal motion artifacts. SHELXD solves phase problems via charge flipping .

Q. What experimental designs mitigate decomposition risks during storage or reactions involving this compound?

- Methodological Answer :

- Storage : Use amber vials under argon at –20°C; avoid moisture (hygroscopic Cl/Br).

- Reaction Conditions : Replace protic solvents (e.g., MeOH) with anhydrous THF or toluene. Add stabilizers (BHT) to prevent radical degradation.

- In-situ Monitoring : LC-MS tracks decomposition products (e.g., dehalogenation) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.